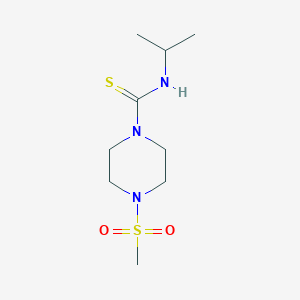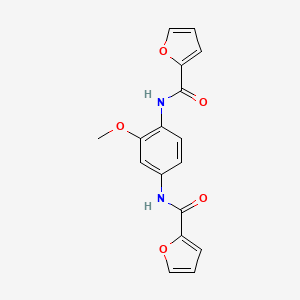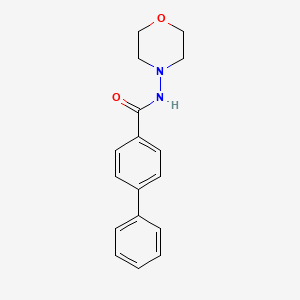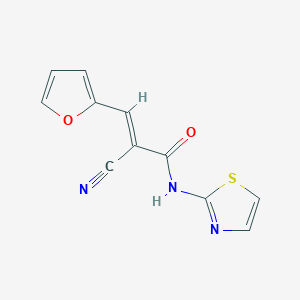![molecular formula C16H13ClN2O2 B5789179 3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole, also known as CMPO, is a chemical compound with potential applications in scientific research. This compound belongs to the oxadiazole family of compounds, which have been extensively studied due to their diverse biological activities. CMPO has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways. This compound has been found to modulate the expression of genes involved in cell growth and apoptosis, suggesting that it may have a direct effect on cancer cells. Additionally, this compound has been found to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it a viable option for large-scale production. Additionally, this compound has been extensively studied, and its biological activities have been well-characterized. However, there are also some limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several potential directions for future research on 3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole. One area of interest is the development of this compound derivatives with improved potency and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential as a therapeutic agent for various diseases. Finally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 2-chlorobenzaldehyde with 3-methylphenoxyacetic acid hydrazide in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then treated with sodium hydroxide to yield the final compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These properties make it a promising candidate for further research in the fields of medicine and pharmacology. This compound has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent. Additionally, this compound has been found to reduce oxidative stress and inflammation, making it a potential treatment for a range of inflammatory diseases.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-5-4-6-12(9-11)20-10-15-18-16(19-21-15)13-7-2-3-8-14(13)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDLQANFKHIUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)
![6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5789105.png)



![1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)


